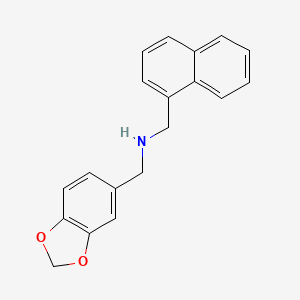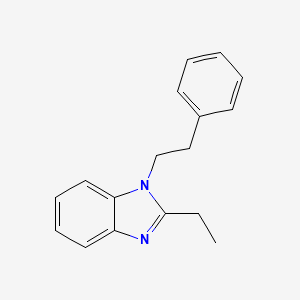
(1,3-benzodioxol-5-ylmethyl)(1-naphthylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-benzodioxol-5-ylmethyl)(1-naphthylmethyl)amine, also known as MDMA, is a psychoactive drug that belongs to the class of amphetamines. MDMA has been studied extensively due to its potential therapeutic benefits in treating mental health disorders such as post-traumatic stress disorder (PTSD) and anxiety.
Mécanisme D'action
(1,3-benzodioxol-5-ylmethyl)(1-naphthylmethyl)amine works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. (1,3-benzodioxol-5-ylmethyl)(1-naphthylmethyl)amine binds to serotonin transporters, which causes the release of serotonin into the synaptic cleft. This leads to increased feelings of empathy, emotional openness, and social bonding.
Biochemical and Physiological Effects
(1,3-benzodioxol-5-ylmethyl)(1-naphthylmethyl)amine has been shown to have both acute and long-term effects on the brain and body. Acutely, (1,3-benzodioxol-5-ylmethyl)(1-naphthylmethyl)amine can cause increased heart rate, blood pressure, and body temperature. It can also cause feelings of euphoria, increased sociability, and heightened sensory perception. Long-term use of (1,3-benzodioxol-5-ylmethyl)(1-naphthylmethyl)amine has been associated with decreased serotonin levels, which can lead to depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
(1,3-benzodioxol-5-ylmethyl)(1-naphthylmethyl)amine has been used in laboratory settings to study the effects of serotonin on behavior and cognition. (1,3-benzodioxol-5-ylmethyl)(1-naphthylmethyl)amine has also been used in animal studies to study the effects of serotonin on brain development and plasticity. However, the use of (1,3-benzodioxol-5-ylmethyl)(1-naphthylmethyl)amine in laboratory settings is limited by its potential for abuse and its illegal status in many countries.
Orientations Futures
Future research on (1,3-benzodioxol-5-ylmethyl)(1-naphthylmethyl)amine could focus on its potential therapeutic benefits in treating mental health disorders such as PTSD, anxiety, and depression. Research could also focus on developing safer and more effective (1,3-benzodioxol-5-ylmethyl)(1-naphthylmethyl)amine-assisted psychotherapy protocols. Additionally, research could focus on developing new compounds that have similar therapeutic effects as (1,3-benzodioxol-5-ylmethyl)(1-naphthylmethyl)amine but with fewer side effects.
Méthodes De Synthèse
(1,3-benzodioxol-5-ylmethyl)(1-naphthylmethyl)amine is synthesized from safrole, a natural organic compound found in sassafras oil. The safrole is first converted to isosafrole, which is then reacted with hydrochloric acid and aluminum amalgam to produce MDP-2-P. MDP-2-P is then reduced with sodium borohydride to produce (1,3-benzodioxol-5-ylmethyl)(1-naphthylmethyl)amine.
Applications De Recherche Scientifique
(1,3-benzodioxol-5-ylmethyl)(1-naphthylmethyl)amine has been studied for its potential therapeutic benefits in treating mental health disorders such as PTSD, anxiety, and depression. (1,3-benzodioxol-5-ylmethyl)(1-naphthylmethyl)amine has been shown to increase empathy and social bonding, which could be beneficial in therapeutic settings. (1,3-benzodioxol-5-ylmethyl)(1-naphthylmethyl)amine-assisted psychotherapy has been shown to be effective in reducing symptoms of PTSD in clinical trials.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(naphthalen-1-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-2-7-17-15(4-1)5-3-6-16(17)12-20-11-14-8-9-18-19(10-14)22-13-21-18/h1-10,20H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIPHLXVRPEPPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354771 |
Source


|
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(naphthalen-1-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
352436-18-1 |
Source


|
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(naphthalen-1-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5821262.png)


![11-phenyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5821297.png)



![2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide](/img/structure/B5821318.png)
![2-[(2-oxo-2-phenylethyl)sulfonyl]-N-phenylacetamide](/img/structure/B5821329.png)
![N-(3-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5821345.png)
![N-{4-[(methylamino)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5821351.png)


